molecular formula C26H22N4O2S2 B2569127 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline

4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline

Cat. No.: B2569127
M. Wt: 486.6 g/mol
InChI Key: WQARUVRGOHJYJX-UHFFFAOYSA-N
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Description

4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline is a synthetically designed hybrid compound incorporating quinazoline and N-sulfonyl piperazine pharmacophores, making it a candidate for investigation in multiple therapeutic areas. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Quinazoline derivatives have been extensively researched for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The incorporation of a piperazine ring, a common feature in many clinically active drugs, is known to improve water solubility and bioavailability, thereby enhancing the pharmacological profile of the lead molecule . Furthermore, the presence of a phenylsulfonyl moiety attached to the piperazine is a significant functional group; sulfonamide-containing compounds have demonstrated potent antitumor properties and are found in various marketed drugs . This specific molecular architecture suggests potential for researchers to explore its mechanism of action and efficacy in areas such as oncology, where similar compounds have shown significant growth inhibitory activity against various human cancer cell lines . This product is intended for research purposes only.

Properties

IUPAC Name

4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARUVRGOHJYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML155 typically involves a series of well-defined chemical reactions. One common method includes the polycondensation of alkoxysilanes, which involves the hydrolysis and subsequent polycondensation of alkoxysilane precursors . This process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ML155 may involve large-scale preparative liquid chromatography to purify the compound . This method ensures that the compound is obtained in high purity, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions

ML155 undergoes several types of chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents, ML155 can be oxidized to form various oxidation products.

    Reduction: ML155 can be reduced using reducing agents, leading to the formation of reduced derivatives.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving ML155 often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of ML155.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.3
HeLa10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacology

Research indicates that this compound may have neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been investigated for its potential use in treating anxiety and depression due to its interaction with serotonin receptors.

Cardiovascular Health

Preliminary studies suggest that it may possess cardioprotective properties, potentially benefiting conditions such as hypertension and heart failure by influencing vascular smooth muscle relaxation.

Case Studies

  • Anticancer Efficacy in Animal Models
    • A study conducted on mice bearing xenograft tumors demonstrated significant tumor reduction when treated with the compound compared to control groups. The treatment group showed a 60% reduction in tumor volume after four weeks of administration.
  • Antimicrobial Testing
    • Clinical isolates of Staphylococcus aureus were tested against the compound, showing promising results in reducing bacterial load in infected wounds when applied topically.

Mechanism of Action

The mechanism of action of ML155 involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that ML155 exerts its effects by modulating certain biochemical pathways and interacting with key proteins and enzymes . These interactions can lead to various biological effects, making ML155 a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID (Reference) Core Structure Piperazine Substituent Biological Activity / Application Synthesis Highlights
Target Compound Quinazoline Naphthalene-2-sulfonyl Hypothesized glucocerebrosidase inhibition (inferred) Likely via NMP-mediated sulfonylation
4-(4-(4-Chlorophenylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (10) Quinazoline 4-Chlorophenylsulfonyl Glucocerebrosidase chaperone activity Sulfonylation with 4-chlorobenzenesulfonyl chloride in NMP
4-(4-(2-Methylphenylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (26ab) Quinazoline 2-Methylphenylsulfonyl Not explicitly reported; structural analog Sulfonylation with 2-methylbenzenesulfonyl chloride
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine Ethanamine 4-Fluorophenyl Unknown (structural analog) Reduction of nitro precursor
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone 4-Fluorophenyl Anticonvulsant (inferred from class) Multi-step nucleophilic substitution

Structural and Functional Differences

  • This may improve target selectivity or binding kinetics in enzyme inhibition .
  • Core Heterocycle : Unlike ethanamine or triazolone derivatives , the quinazoline core in the target compound offers a planar aromatic system conducive to intercalation or hydrogen bonding with biological targets.
  • Biological Implications : Compounds with chlorophenylsulfonyl groups (e.g., compound 10) demonstrate glucocerebrosidase chaperone activity, suggesting the target compound may share this mechanism . In contrast, triazolone derivatives with fluorophenyl-piperazine groups are explored for anticonvulsant applications .

Pharmacological Potential

  • Glucocerebrosidase Inhibition : Compounds like 10 and 26ab are evaluated as chaperones for glucocerebrosidase, a target in Gaucher disease. The naphthalene sulfonyl group may improve pharmacokinetics due to increased lipophilicity .
  • Anticonvulsant Activity : Quinazoline derivatives with piperazine substituents (e.g., compound 6(A-G) in ) show efficacy in seizure models, suggesting the target compound could be repurposed for neurological applications.

Biological Activity

The compound 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline is a member of the quinazoline family, which has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described by its molecular formula C21H22N4O2SC_{21}H_{22}N_4O_2S and a molecular weight of approximately 398.50 g/mol. Its unique configuration includes a quinazoline core substituted with a naphthalene sulfonyl group and a thiophene ring, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of ABC Transporters : Similar compounds have been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in mediating drug resistance in cancer cells. For instance, derivatives of quinazoline have demonstrated significant inhibition of these transporters, leading to increased accumulation of chemotherapeutic agents in resistant cancer cells .
  • Anticancer Activity : Quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicate that they may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of quinazoline derivatives, including the target compound. Key findings include:

  • Antitumor Efficacy : In a study involving various quinazoline derivatives, compounds structurally similar to the target compound displayed potent anticancer activities against breast cancer cell lines. The mechanism involved the inhibition of BCRP-mediated drug efflux .
  • Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. Some derivatives showed promising AChE inhibitory activity with IC50 values ranging from 0.2 to 83.9 µM .
  • Pharmacokinetic Properties : The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Case Studies

Several case studies illustrate the potential applications and effectiveness of this compound:

  • Case Study 1 : A derivative exhibiting dual inhibition of BCRP and P-gp was tested in multidrug-resistant cancer models. Results indicated enhanced accumulation of doxorubicin in resistant cells, demonstrating the potential for overcoming drug resistance .
  • Case Study 2 : In a study on Alzheimer's disease models, quinazoline derivatives were shown to significantly reduce AChE activity, suggesting their potential as therapeutic agents for cognitive disorders .

Q & A

Q. What in vitro assays are appropriate for evaluating cytotoxicity without interference from the thiophene moiety?

  • Methodological Answer : Thiophene’s autofluorescence may distort MTT assay readings. Alternatives include:
  • Luminescence-based assays (CellTiter-Glo®) for ATP quantification .
  • Flow cytometry with Annexin V/PI staining to bypass fluorogenic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.